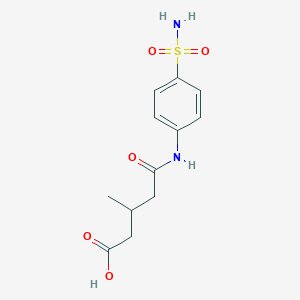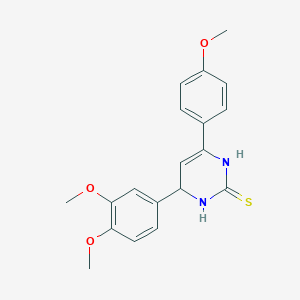![molecular formula C19H15NO5S2 B11603549 6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid](/img/structure/B11603549.png)
6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by its multiple fused rings, which include oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Oxidation and reduction steps to achieve the desired oxidation states of the atoms.
- Final purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for efficient mixing and reaction control.
- Use of catalysts to enhance reaction rates.
- Implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid can be compared to other polycyclic compounds with similar structures, such as:
- This compound derivatives.
- Other fused ring systems containing oxygen, sulfur, and nitrogen atoms.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer unique chemical and biological properties
properties
Molecular Formula |
C19H15NO5S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
7,18-dioxo-8-oxa-17,21-dithia-19-azahexacyclo[13.7.0.02,6.04,22.09,14.016,20]docosa-9,11,13,16(20)-tetraene-5-carboxylic acid |
InChI |
InChI=1S/C19H15NO5S2/c21-17(22)12-8-5-7-11-10(15-16(26-14(8)11)20-19(24)27-15)6-3-1-2-4-9(6)25-18(23)13(7)12/h1-4,7-8,10-14H,5H2,(H,20,24)(H,21,22) |
InChI Key |
NDQHCUSCDKVEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C(C2C(=O)OC5=CC=CC=C5C3C6=C(S4)NC(=O)S6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methoxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11603467.png)
![N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide](/img/structure/B11603473.png)
![(5Z)-2-(4-methoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603475.png)
![2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11603478.png)
![6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603486.png)

![Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B11603507.png)
![4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11603513.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11603519.png)
![Tetramethyl 1,1'-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]](/img/structure/B11603521.png)
![3'-Butyl 5'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603529.png)
![Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate](/img/structure/B11603530.png)

![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603541.png)